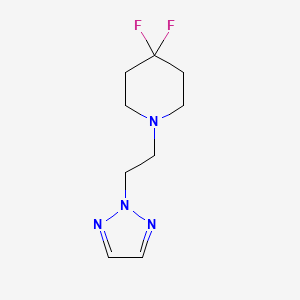

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine” contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne . The synthesis of piperidine derivatives often involves the reaction of a primary amine with a suitable electrophile .Molecular Structure Analysis

The 1,2,3-triazole ring is aromatic and planar, contributing to the stability of the molecule . The piperidine ring is not aromatic, but it is also relatively stable due to the presence of the nitrogen atom .Chemical Reactions Analysis

1,2,3-Triazoles can participate in various reactions due to the presence of the nitrogen atoms in the ring . Piperidines can also undergo various reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the 1,2,3-triazole ring may contribute to the compound’s stability and reactivity . The piperidine ring may also influence the compound’s basicity .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential as a bioactive molecule . The triazole ring is known for its stability and ability to interact with various biological targets, making it a promising scaffold for drug design. Research has focused on its potential as an antimicrobial agent , leveraging the triazole’s known efficacy against bacterial and fungal pathogens .

Cancer Therapy

The unique structure of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine allows it to be explored as a chemotherapeutic agent . The difluoropiperidine moiety can enhance the compound’s ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology research .

Neuroprotective Agents

Research into neurodegenerative diseases has identified this compound as a potential neuroprotective agent . The triazole ring can interact with neural receptors and enzymes, potentially offering protection against oxidative stress and neuroinflammation. This makes it a candidate for treating conditions like Alzheimer’s and Parkinson’s diseases .

Agricultural Chemicals

In the field of agriculture, this compound is being studied for its potential use as a pesticide or herbicide . The stability and bioactivity of the triazole ring make it effective against a variety of pests and weeds. Its application could lead to the development of more efficient and environmentally friendly agricultural chemicals .

Environmental Science

Lastly, this compound is being investigated for its potential in environmental science, particularly in the development of sensors and remediation agents. The triazole ring’s ability to interact with various pollutants can be harnessed to create sensitive and selective sensors for detecting environmental contaminants.

Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids : Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids : Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Orientations Futures

Propriétés

IUPAC Name |

4,4-difluoro-1-[2-(triazol-2-yl)ethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N4/c10-9(11)1-5-14(6-2-9)7-8-15-12-3-4-13-15/h3-4H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYRCOARRAMAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)

![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)

![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)

![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)